3-Methyl-3-(4-nitrophenyl)butanal
Description
3-Methyl-3-(4-nitrophenyl)butanal is a branched aliphatic aldehyde substituted with a 4-nitrophenyl group at the third carbon of the butanal chain. Its structure combines the reactivity of an aldehyde functional group with the electron-withdrawing effects of the nitro-substituted aromatic ring. This compound is of interest in organic synthesis, particularly in condensation reactions and pharmaceutical intermediates, as evidenced by methodologies involving structurally related aldehydes in drug synthesis (e.g., Rizatriptan benzoate preparation) .
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
3-methyl-3-(4-nitrophenyl)butanal |
InChI |
InChI=1S/C11H13NO3/c1-11(2,7-8-13)9-3-5-10(6-4-9)12(14)15/h3-6,8H,7H2,1-2H3 |
InChI Key |
GWRYLLGQKMZOFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
Table 1: Comparative Data for Selected Aldehydes
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Boiling Point (°C, estimated) | Solubility (Polarity Trend) |
|---|---|---|---|---|---|---|
| This compound | Not explicitly listed | C₁₁H₁₃NO₃ | 207.23 | 4-Nitrophenyl, branched | ~300 (decomposes) | Low in non-polar solvents |
| 3-Methylbutanal (Isovaleraldehyde) | 590-86-3 | C₅H₁₀O | 86.13 | Aliphatic, branched | 92–94 | Miscible in organic solvents |
| 2-Methylbutanal | 96-17-3 | C₅H₁₀O | 86.13 | Aliphatic, linear | 102–103 | Similar to 3-Methylbutanal |
| 4-(Dimethylamino)butanal dimethylacetal | Not listed | C₈H₁₉NO₂ | 161.24 | Dimethylamino, acetal | ~200–220 | Moderate polarity |
Key Observations:
- Substituent Effects: The 4-nitrophenyl group in this compound introduces significant polarity and steric hindrance compared to aliphatic aldehydes like 3-Methylbutanal. This reduces solubility in non-polar solvents and increases thermal stability, leading to higher decomposition temperatures .
- Pharmaceutical Relevance: While 3-Methylbutanal derivatives are often used in flavoring agents, this compound’s nitro-aromatic structure aligns it with intermediates in drug synthesis, such as steps seen in Rizatriptan benzoate production .
Stability and Handling
- Storage: Requires protection from light and moisture due to the nitro group’s sensitivity to degradation, unlike aliphatic aldehydes, which are primarily stabilized against oxidation.
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